2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done by the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which leads to the formation of the [1,2,4]triazolo[1,5-a]pyrimidine system under mild oxidation conditions with iron (III) chloride .
Chemical Reactions Analysis
2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like iron (III) chloride, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of anticancer agents, antibacterial agents, and antiviral agents.
Biological Research: It is used to study the inhibition of enzymes like CDK2, which is a target for cancer treatment.
Agriculture: The compound has been explored for its herbicidal activity and potential use in crop protection.
Material Science: It has applications in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme CDK2 by binding to its active site, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound can inhibit the ERK signaling pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including anticancer and antibacterial properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C5H3ClN4 |
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Molecular Weight |
154.56 g/mol |
IUPAC Name |
2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H3ClN4/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H |
InChI Key |
VBRYTVGRXWVKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)Cl)N=C1 |
Origin of Product |
United States |
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